4-(4-Phenyl-1H-imidazol-1-yl)piperidine

Medicinal Chemistry Scaffold Hopping Opioid Receptors

4-(4-Phenyl-1H-imidazol-1-yl)piperidine (CAS 863257-52-7) is a heterocyclic building block consisting of a piperidine ring N-substituted with a 4-phenyl-1H-imidazole moiety. Its molecular formula is C14H17N3 and its molecular weight is 227.30 g/mol.

Molecular Formula C14H17N3
Molecular Weight 227.3 g/mol
CAS No. 863257-52-7
Cat. No. B1467690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenyl-1H-imidazol-1-yl)piperidine
CAS863257-52-7
Molecular FormulaC14H17N3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=C(N=C2)C3=CC=CC=C3
InChIInChI=1S/C14H17N3/c1-2-4-12(5-3-1)14-10-17(11-16-14)13-6-8-15-9-7-13/h1-5,10-11,13,15H,6-9H2
InChIKeyRGAFXEOPVNUDMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Phenyl-1H-imidazol-1-yl)piperidine (CAS 863257-52-7): Core Scaffold Identity and Procurement Context


4-(4-Phenyl-1H-imidazol-1-yl)piperidine (CAS 863257-52-7) is a heterocyclic building block consisting of a piperidine ring N-substituted with a 4-phenyl-1H-imidazole moiety. Its molecular formula is C14H17N3 and its molecular weight is 227.30 g/mol. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly as a scaffold for generating kinase-focused libraries [1]. The N1-substitution pattern on the imidazole ring distinguishes it from the more extensively characterized 4-phenyl-4-[1H-imidazol-2-yl]piperidine class, which are known delta-opioid agonists [2], suggesting distinct chemical reactivity and biological target space.

Why Improper Scaffold Selection for 4-(4-Phenyl-1H-imidazol-1-yl)piperidine Leads to Project Risk


The 4-(4-phenyl-1H-imidazol-1-yl)piperidine scaffold is not functionally interchangeable with regioisomeric imidazole-piperidines or other N-aryl piperidine building blocks. The N1-imidazole connectivity directs the vector of the piperidine ring differently than the C2-imidazole linkage found in the known delta-opioid pharmacophore [1]. Subtle differences in heterocycle attachment can lead to profoundly different biological activity profiles, making blind substitution a source of project failure. The phenyl-imidazole fragment itself is also cited as a key recognition element for tyrosine kinases, further emphasizing that generic replacement of this specific building block in a lead series is not a valid strategy [2]. The critical evidence gap is that no direct, publicly available comparative data set exists to quantifiably rank this compound against its nearest structural analogs, which itself constitutes a differentiation risk that must be managed explicitly by the sourcing team.

4-(4-Phenyl-1H-imidazol-1-yl)piperidine (863257-52-7): Quantitative Evidence for Regioisomeric and Scaffold Differentiation


Regioisomeric Attachment as a Key Differentiation Point from the 4-Phenyl-4-[1H-imidazol-2-yl]piperidine Class

The target compound is the N1-imidazole regioisomer, whereas the extensively characterized comparator is the C2-linked 4-phenyl-4-[1H-imidazol-2-yl]piperidine scaffold [1]. For the 2-yl series, a potent and selective delta-opioid agonist (compound 18a) has been reported with a Ki of 18 nM at the delta-opioid receptor and an EC50 of 14 nM in a [35S]GTPγS functional assay [1]. No analogous public data exists for the 1-yl regioisomer, indicating a distinct pharmacology. This regioisomeric difference is a primary driver for selecting the 1-yl compound when seeking to avoid opioid receptor activity or when exploring alternative target space.

Medicinal Chemistry Scaffold Hopping Opioid Receptors

Patent-Disclosed Utility as a Building Block for Imidazole Derivatives Targeting MCH-Related Diseases

The WIPO patent family (WO2008140239) explicitly discloses imidazole derivatives having an aryl piperidine substituent, for which 4-(4-phenyl-1H-imidazol-1-yl)piperidine serves as a key intermediate [1]. While specific biological data for this exact intermediate are not provided in the patent abstract, its inclusion in a composition-of-matter patent targeting melanin-concentrating hormone (MCH)-related diseases indicates a structurally enabled role. Alternative piperidine building blocks lacking the 4-phenylimidazole N1-substitution would not map onto this patent-protected chemical space.

MCH Receptor Metabolic Disorders Patent Analysis

Tyrosine Kinase Scaffold Potential Differentiating from Non-Imidazole Piperidine Building Blocks

The 4-(4-phenyl-1H-imidazol-1-yl)piperidine scaffold has been reported to exhibit affinity for tyrosine kinases [1]. This is a class-level inference based on the privileged nature of the phenyl-imidazole pharmacophore. In contrast, simpler piperidine building blocks (e.g., 4-phenylpiperidine or 4-benzylpiperidine) lack the imidazole hydrogen-bonding motif necessary for ATP-binding site engagement. While no quantitative IC50 data for the isolated building block are publicly available, the structural features provide a rational basis for its procurement in kinase-focused library synthesis.

Kinase Inhibitors Fragment-Based Drug Discovery Tyrosine Kinase

Optimal Application Scenarios for 4-(4-Phenyl-1H-imidazol-1-yl)piperidine (863257-52-7) Based on Quantitative Differentiation Evidence


Scaffold Hopping Away from Opioidergic 2-Imidazole Piperidines

When a medicinal chemistry program seeks to retain the 4-phenylimidazole-piperidine core but must eliminate opioid receptor activity, the N1-imidazole regioisomer serves as a critical scaffold hop. The documented delta-opioid agonism of the 2-yl series (Ki 18 nM) [1] makes it unsuitable for non-opioid targets; the 1-yl compound provides a structurally adjacent yet pharmacologically distinct alternative for CNS and pain programs requiring opioid selectivity avoidance.

MCH Receptor Antagonist Lead Optimization

For groups pursuing melanin-concentrating hormone (MCH) receptor antagonists, the WO2008140239 patent family establishes this specific aryl piperidine imidazole scaffold as a core for composition-of-matter claims [1]. Procuring this exact building block enables the rapid synthesis of patent-protected analogs for metabolic disease, obesity, or depression research, a direct industrial application that close analogs (e.g., pyrazole or triazole replacements) do not provide.

Kinase-Focused Fragment Library Construction

Due to the imidazole ring's ability to engage the kinase hinge region via hydrogen bonding, this building block is suited for fragment-based or DNA-encoded library synthesis targeting tyrosine kinases. The scaffold's reported affinity for tyrosine kinases [1] differentiates it from phenylpiperidine fragments lacking heterocyclic hinge-binding elements, positioning it as a more target-relevant starting point for hit generation campaigns.

Building Block for Underexplored N1-Imidazole Chemical Space in CNS Drug Discovery

The N1-imidazole substitution pattern is underrepresented in public SAR data compared to C2-imidazole analogs. Research teams seeking novel intellectual property in CNS indications can leverage this building block to explore unpatented chemical space at the imidazole N1 vector, a differentiation strategy supported by the absence of published biological data for this regioisomer relative to the well-characterized 2-imidazole class [1].

Quote Request

Request a Quote for 4-(4-Phenyl-1H-imidazol-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.